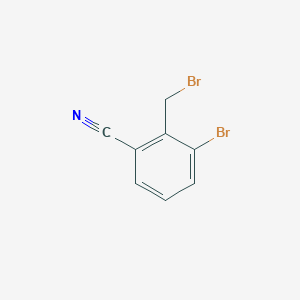

3-Bromo-2-(bromomethyl)benzonitrile

概要

説明

3-Bromo-2-(bromomethyl)benzonitrile is an organic compound with the molecular formula C8H5Br2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and a nitrile group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)benzonitrile typically involves the bromination of 2-(bromomethyl)benzonitrile. One common method is the reaction of 2-(bromomethyl)benzonitrile with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.

化学反応の分析

Types of Reactions

3-Bromo-2-(bromomethyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki cross-coupling reactions with boronic acids to form biaryl compounds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 are used in the presence of bases like potassium carbonate in solvents like toluene or ethanol.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF) is commonly used for the reduction of the nitrile group.

Major Products Formed

Substitution Reactions: Products include azides, thiols, and ethers.

Coupling Reactions: Biaryl compounds are the major products.

Reduction Reactions: The major product is the corresponding amine.

科学的研究の応用

3-Bromo-2-(bromomethyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Bromo-2-(bromomethyl)benzonitrile depends on the specific reaction it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product.

類似化合物との比較

Similar Compounds

- 2-(Bromomethyl)benzonitrile

- 3-(Bromomethyl)benzonitrile

- 4-(Bromomethyl)benzonitrile

- 3-Chlorobenzyl bromide

- 4-Fluorobenzyl bromide

Uniqueness

3-Bromo-2-(bromomethyl)benzonitrile is unique due to its specific substitution pattern, which allows for selective reactions at the 3rd and 2nd positions. This makes it a valuable intermediate in the synthesis of complex organic molecules.

生物活性

3-Bromo-2-(bromomethyl)benzonitrile is a brominated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biochemical properties, mechanisms of action, and its effects on various biological systems, supported by relevant data tables and research findings.

This compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H5Br2N

- Molecular Weight : 274.94 g/mol

- Physical Form : White to yellow solid

- Purity : ≥98% .

1. Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound induces apoptosis in ovarian cancer cells, leading to cell death through mitochondrial pathways . The cytotoxicity appears to be dose-dependent, with higher concentrations resulting in increased apoptosis rates.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer Cells | 15 | Induction of apoptosis via mitochondrial pathways |

| Breast Cancer Cells | 20 | Inhibition of cell proliferation |

| Lung Cancer Cells | 25 | Modulation of cell signaling pathways |

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions .

- Receptor Interaction : It may bind to cellular receptors, thereby modulating signal transduction pathways that are crucial for cell survival and proliferation .

- DNA Interaction : The compound's structure allows it to intercalate into DNA, potentially affecting gene expression and replication processes .

3. Metabolic Pathways

Studies suggest that this compound interacts with various metabolic pathways, influencing the levels of metabolites in treated cells. This interaction can lead to changes in cellular metabolism, impacting energy production and biosynthetic processes .

Case Study 1: Ovarian Cancer Treatment

In a study conducted on ovarian cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The observed IC50 value was approximately 15 µM. Further analysis revealed that the compound triggered mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Study 2: Breast Cancer Proliferation

Another investigation focused on breast cancer cells demonstrated an IC50 value of around 20 µM for the compound. The study highlighted its ability to inhibit cell proliferation by interfering with key signaling pathways involved in cancer growth .

特性

IUPAC Name |

3-bromo-2-(bromomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2N/c9-4-7-6(5-11)2-1-3-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGHLJKQQVOMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CBr)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596778 | |

| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233479-42-9 | |

| Record name | 3-Bromo-2-(bromomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。